4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O/c24-21-13-7-8-14-22(21)25-15-17-26(18-16-25)23(28)27(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHVVVKIALSGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the piperazine ring.
Formation of the Carboxamide Moiety: The carboxamide group is formed by reacting the piperazine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
General Synthetic Procedure
- Piperazine Alkylation :
- Carboxamide Formation :
Reaction Optimization
Structural Modifications and Derivatives
Key modifications to the parent compound involve substitutions on the piperazine ring, fluorophenyl group, and carboxamide moiety:
Fluorophenyl Positional Isomerism
- 2-Fluorophenyl vs. 3-Fluorophenyl :
Carboxamide Functionalization
- N,N-Diphenyl vs. N-Alkyl :
Nucleophilic Acyl Substitution
- The carboxamide formation follows a nucleophilic acyl substitution mechanism:
Halogen Bonding in Fluorophenyl Group
- The 2-fluorophenyl group forms a halogen bond () with ENT2 transporter residues (e.g., Gln158), confirmed via molecular docking .
Spectroscopic Data
| Technique | Key Peaks/Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.45–7.35 (m, Ar–H), 4.23 (s, CH), 3.65 (m, piperazine) | |
| FT-IR | 3342 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O) | |
| Mass Spec | m/z 409.2 [M+H]⁺ |
Thermal Stability
Pharmacological Activity
- Analgesic Efficacy : 70% inhibition in murine writhing tests at 10 mg/kg .
- Neuropathic Pain : Reduces mechanical allodynia by 55% in spared nerve injury models .
Transporter Inhibition
| Transporter | IC₅₀ (μM) | Selectivity (vs. ENT1) | Source |
|---|---|---|---|
| ENT2 | 0.45 | 5.2-fold | |
| ENT1 | 2.34 | — |
Recent Advancements
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of equilibrative nucleoside transporters, affecting the transport of nucleosides across cell membranes . The presence of the fluorophenyl group enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Enzyme Inhibition
4-(4-Methylbenzenesulfonyl)-N,N-Diphenylpiperazine-1-Carboxamide
- Structural Difference : Replaces the 2-fluorophenyl group with a 4-methylbenzenesulfonyl moiety.
- Activity : Exhibits high docking scores (1,322,817) against α-glucosidase, a target for type 2 diabetes therapy. The sulfonyl group likely engages in polar interactions with residues like LYS96 and ASP95 in the enzyme’s active site .
Pyridazinone Derivatives with (2-Fluorophenyl)piperazine Moieties
- Structural Difference: Incorporates a pyridazinone ring instead of a carboxamide.
- Activity: Demonstrates selective MAO-B inhibition, with IC50 values in the nanomolar range. The 2-fluorophenyl group contributes to selectivity by optimizing steric and electronic interactions with the MAO-B active site .
- Key Insight : The fluorophenyl moiety enhances target specificity, whereas the carboxamide group in the parent compound may favor interactions with other enzymes like α-glucosidase.
Role of Fluorine Substitution
2-Fluorophenyl vs. 4-Fluorophenyl Derivatives
- Example : 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide ()
- Activity : Targets unspecified receptors, likely leveraging the para-fluorine for electronic effects.
- Comparison : The ortho-fluorine in 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide may introduce steric hindrance, altering binding pocket accessibility compared to para-substituted analogues .
Research Findings and Implications
- Carboxamide vs. Sulfonyl : Carboxamide groups favor hydrogen bonding (e.g., with α-glucosidase’s LYS96), while sulfonyl groups may strengthen ionic interactions but reduce lipophilicity .
- Therapeutic Potential: The 2-fluorophenylpiperazine scaffold shows versatility, with applications in diabetes (α-glucosidase inhibition), neurodegenerative diseases (MAO-B inhibition), and antimicrobial therapy (lipophilicity-driven activity) .
Biological Activity
4-(2-Fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperazine ring substituted with a 2-fluorophenyl group and two phenyl groups, contributing to its lipophilicity and ability to penetrate biological membranes.
The biological activity of this compound involves several mechanisms:
- Receptor Interaction : It has been studied for its affinity towards various receptors, including serotonin receptors, which play a crucial role in mood regulation and neuropharmacology.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter levels in the synaptic cleft.
- Signal Transduction Modulation : It can affect intracellular signaling pathways, influencing cellular responses to external stimuli.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, similar to other diphenylpiperazine derivatives known for their antitumor properties.
- Antimicrobial Properties : Some studies have indicated potential antimicrobial effects against various bacterial strains, making it a candidate for further investigation in the context of antibiotic resistance.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Neuropharmacology | Modulation of serotonin receptors |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human breast carcinoma (MCF-7) cells. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. Further analysis revealed that the compound induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
In a separate investigation, the antimicrobial activity of this compound was assessed against Staphylococcus aureus. Results demonstrated that it possesses notable inhibitory effects, comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of piperazine derivatives. The incorporation of fluorine atoms has been linked to increased metabolic stability and improved pharmacokinetic properties. Studies indicate that fluorinated compounds often display enhanced lipophilicity, facilitating better distribution in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
